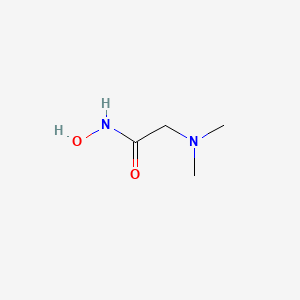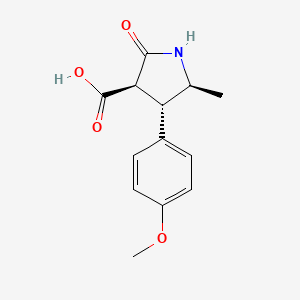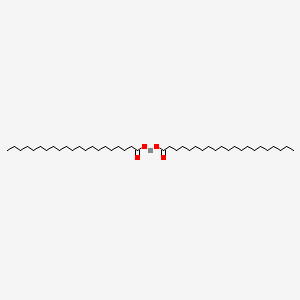
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is a complex organic compound with a unique structure that includes a quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate typically involves the acylation of quinoxalin-2(1H)-ones. One method includes the direct C3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions promoted by PIDA (phenyliodine diacetate). This reaction proceeds via a radical process and can be achieved in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides or other oxygen donors.
Reducing agents: Such as hydrogen gas or metal hydrides.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C3 alkylation of quinoxalin-2(1H)-ones can be achieved using unactivated alkyl iodides under visible-light-promoted conditions .
科学的研究の応用
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate has several scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for industrial processes .
作用機序
The mechanism of action of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its derivatives have been shown to interact with enzymes and receptors, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar chemical properties and reactivity.
3-Arylated quinoxalin-2(1H)-one: Another derivative with distinct biological activities.
Quinoxalin-2(1H)-one derivatives: Various derivatives with modifications at different positions on the quinoxaline ring
Uniqueness
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo direct C3-functionalization makes it particularly valuable for developing new synthetic methodologies and exploring its biological activities.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
[(E)-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl] acetate |
InChI |
InChI=1S/C11H16N2O3/c1-7(14)16-6-10-11(15)13-9-5-3-2-4-8(9)12-10/h6,8-9,12H,2-5H2,1H3,(H,13,15)/b10-6+ |
InChIキー |
HZCJSNZZPHRHSL-UXBLZVDNSA-N |
異性体SMILES |
CC(=O)O/C=C/1\C(=O)NC2CCCCC2N1 |
正規SMILES |
CC(=O)OC=C1C(=O)NC2CCCCC2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


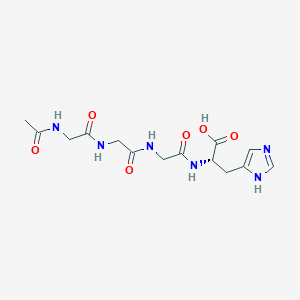
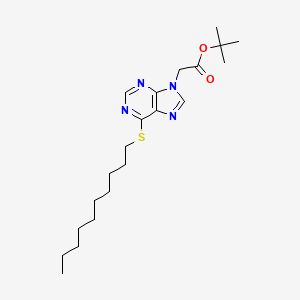

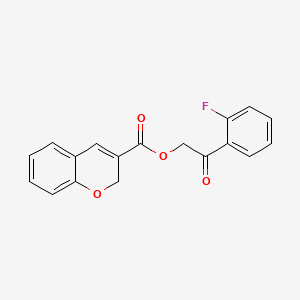
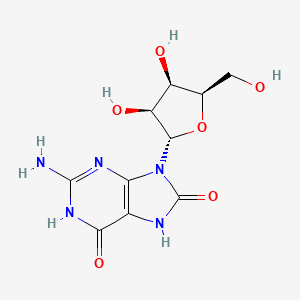
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
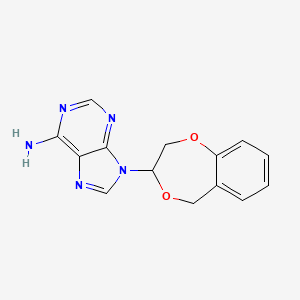
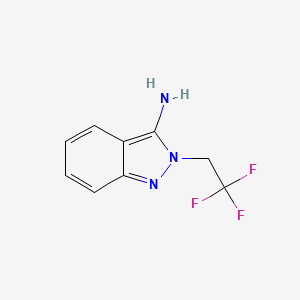
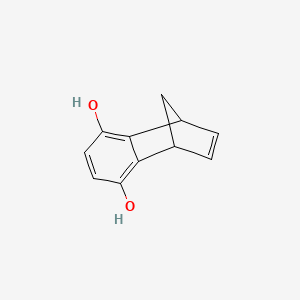

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
